CID 9850234 CID 9850234 Piperacillin Sodium is the sodium salt of piperacillin, a broad-spectrum semisynthetic, ampicillin-derived ureidopenicillin antibiotic with bactericidal activity. Piperacillin binds to and inactivates penicillin-binding proteins (PBPs), enzymes located on the inner membrane of the bacterial cell wall, resulting in the weakening of the bacterial cell wall and cell lysis. PBPs participate in the terminal stages of assembling the bacterial cell wall, and in reshaping the cell wall during cell division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity.
Semisynthetic, broad-spectrum, AMPICILLIN derived ureidopenicillin antibiotic proposed for PSEUDOMONAS infections. It is also used in combination with other antibiotics.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1827928
InChI: InChI=1S/C23H27N5O7S.Na/c1-4-26-10-11-27(19(32)18(26)31)22(35)25-13(12-8-6-5-7-9-12)16(29)24-14-17(30)28-15(21(33)34)23(2,3)36-20(14)28;/h5-9,13-15,20H,4,10-11H2,1-3H3,(H,24,29)(H,25,35)(H,33,34);/t13-,14-,15+,20-;/m1./s1
SMILES: CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.[Na]
Molecular Formula: C23H27N5NaO7S
Molecular Weight: 540.5 g/mol

CID 9850234

CAS No.:

Cat. No.: VC1827928

Molecular Formula: C23H27N5NaO7S

Molecular Weight: 540.5 g/mol

* For research use only. Not for human or veterinary use.

CID 9850234 -

Specification

Molecular Formula C23H27N5NaO7S
Molecular Weight 540.5 g/mol
Standard InChI InChI=1S/C23H27N5O7S.Na/c1-4-26-10-11-27(19(32)18(26)31)22(35)25-13(12-8-6-5-7-9-12)16(29)24-14-17(30)28-15(21(33)34)23(2,3)36-20(14)28;/h5-9,13-15,20H,4,10-11H2,1-3H3,(H,24,29)(H,25,35)(H,33,34);/t13-,14-,15+,20-;/m1./s1
Standard InChI Key HKKJNUJNRAREQR-IDYPWDAWSA-N
Isomeric SMILES CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.[Na]
SMILES CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.[Na]
Canonical SMILES CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.[Na]

Introduction

Chemical Structure and Properties

CID 9850234 has a molecular formula of C23H27N5NaO7S with a molecular weight of 540.5 g/mol . The compound features a beta-lactam ring structure characteristic of penicillin derivatives, with additional structural elements that enhance its spectrum of activity against various bacterial pathogens.

Molecular Structure Characteristics

The chemical structure of CID 9850234 includes several key functional groups that contribute to its antimicrobial activity:

  • A beta-lactam ring fused with a thiazolidine ring

  • A piperazine group

  • A carboxyl group

  • An amide linkage

  • A phenyl group

The parent compound of CID 9850234 is piperacillin (CID 43672), with the sodium ion representing the key difference in this salt form .

Chemical and Physical Properties

The following table presents the key computed properties of CID 9850234:

PropertyValue
Molecular Weight540.5 g/mol
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count8
Rotatable Bond Count6
Exact Mass540.15288867 Da
Topological Polar Surface Area182 Ų
Heavy Atom Count37
Formal Charge0
Complexity982
Defined Atom Stereocenter Count4
Covalently-Bonded Unit Count2

Source: Computed properties from PubChem

Stereochemistry and Structural Configuration

CID 9850234 possesses 4 defined atom stereocenters, which contribute to its specific three-dimensional structure and biological activity . The stereochemical configuration is critical for proper binding to target bacterial proteins. The compound has a specific InChI notation that precisely defines its stereochemistry:

InChI=1S/C23H27N5O7S.Na/c1-4-26-10-11-27(19(32)18(26)31)22(35)25-13(12-8-6-5-7-9-12)16(29)24-14-17(30)28-15(21(33)34)23(2,3)36-20(14)28;/h5-9,13-15,20H,4,10-11H2,1-3H3,(H,24,29)(H,25,35)(H,33,34);/t13-,14-,15+,20-;/m1./s1

The InChIKey, which serves as a condensed digital representation of the chemical structure, is: HKKJNUJNRAREQR-IDYPWDAWSA-N .

Mechanism of Action

CID 9850234 exerts its antibacterial effects through inhibition of bacterial cell wall synthesis. Specifically, the compound:

  • Targets and binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall

  • Inhibits the final transpeptidation step of peptidoglycan synthesis

  • Disrupts cell wall integrity, leading to bacterial cell lysis

  • May interfere with autolysin inhibitors, further promoting bacterial cell death

This mechanism makes sodium piperacillin particularly effective against Gram-negative bacteria, including Pseudomonas species, which are often resistant to other antibiotics.

Pharmacological Classification and Applications

Therapeutic Classification

CID 9850234 is classified as an anti-bacterial agent according to the Medical Subject Headings (MeSH) pharmacological classification . It belongs to the broader category of beta-lactam antibiotics and more specifically to the ureidopenicillin subclass.

Clinical Applications

The clinical applications of sodium piperacillin include:

  • Treatment of infections caused by Pseudomonas aeruginosa

  • Management of other Gram-negative bacterial infections

  • Combination therapy with beta-lactamase inhibitors (such as tazobactam) to overcome bacterial resistance mechanisms

  • Treatment of complicated intra-abdominal infections, pneumonia, and septicemia

Synonyms and Alternative Names

CID 9850234 is known by numerous synonyms in clinical and research contexts, including:

  • Sodium piperacillin

  • AB Piperacillin

  • Piperacillin Sodium

  • Pipracil

  • Pipril

  • T-1220

  • Cl 227193

This variety of names reflects the compound's widespread use in different markets and research environments.

Research Applications

While specific research applications of CID 9850234 were limited in the search results, the compound has potential applications in several scientific domains:

Pharmacokinetic Studies

Sodium piperacillin serves as an important compound in pharmacokinetic studies, particularly for understanding:

  • Drug absorption, distribution, metabolism, and excretion in various patient populations

  • Optimal dosing strategies for severely ill patients

  • Interactions with other antimicrobial agents in combination therapy

Antimicrobial Resistance Research

Given the rising concern of antimicrobial resistance globally, CID 9850234 features prominently in research focused on:

  • Mechanisms of bacterial resistance to beta-lactam antibiotics

  • Development of novel beta-lactamase inhibitors to pair with piperacillin

  • Optimization of dosing regimens to minimize resistance development

Physicochemical Properties and Stability

CID 9850234 possesses several physicochemical properties that influence its stability, bioavailability, and clinical efficacy:

  • Solubility: As a sodium salt, piperacillin demonstrates enhanced water solubility compared to its parent compound

  • Stability: The beta-lactam ring is susceptible to hydrolysis under certain pH conditions

  • Compatibility: The compound has specific compatibility profiles with various diluents and other medications

Understanding these properties is crucial for proper formulation, storage, and administration of sodium piperacillin in clinical settings.

Structure-Activity Relationships

The structural features of CID 9850234 that contribute to its antimicrobial activity include:

  • The beta-lactam ring, essential for interaction with penicillin-binding proteins

  • The carboxyl group, which enhances binding to target proteins

  • The ureidopenicillin side chain, which broadens the spectrum of activity

  • The sodium salt formation, which improves pharmacokinetic properties

These structure-activity relationships provide insights for potential modifications to enhance efficacy or overcome resistance mechanisms.

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